molecular formula C18H19NO3 B4842338 methyl 4-[(3,4-dimethylbenzoyl)amino]-3-methylbenzoate

methyl 4-[(3,4-dimethylbenzoyl)amino]-3-methylbenzoate

Cat. No. B4842338
M. Wt: 297.3 g/mol
InChI Key: WHASSARYNCYXQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(3,4-dimethylbenzoyl)amino]-3-methylbenzoate is a chemical compound that has gained significant attention in scientific research. It is a benzoyl derivative that has been synthesized using various methods, and its unique chemical structure has led to its use in various applications.

Mechanism of Action

The mechanism of action of methyl 4-[(3,4-dimethylbenzoyl)amino]-3-methylbenzoate is not fully understood. However, it has been suggested that the compound may interact with biological molecules, such as proteins and nucleic acids, through non-covalent interactions. This interaction may lead to changes in the biological activity of these molecules.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of bacteria. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-[(3,4-dimethylbenzoyl)amino]-3-methylbenzoate in lab experiments is its unique chemical structure, which allows for the synthesis of other compounds with potential biological activities. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its biological effects.

Future Directions

There are several future directions for the use of methyl 4-[(3,4-dimethylbenzoyl)amino]-3-methylbenzoate in scientific research. One direction is the synthesis of analogs of the compound with improved biological activities. Another direction is the investigation of its mechanism of action and its interaction with biological molecules. Additionally, the compound may have potential applications in the development of new therapies for cancer and bacterial infections.

Scientific Research Applications

Methyl 4-[(3,4-dimethylbenzoyl)amino]-3-methylbenzoate has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. It has also been used as a building block for the synthesis of other compounds with potential biological activities.

properties

IUPAC Name

methyl 4-[(3,4-dimethylbenzoyl)amino]-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-11-5-6-14(9-12(11)2)17(20)19-16-8-7-15(10-13(16)3)18(21)22-4/h5-10H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHASSARYNCYXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)C(=O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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